Ethyl 2-Amino-5-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate Ethyl 2-Amino-5-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18574951
InChI: InChI=1S/C14H21NO6/c1-3-19-14(17)10-8-12(20-5-4-16)13(9-11(10)15)21-7-6-18-2/h8-9,16H,3-7,15H2,1-2H3
SMILES:
Molecular Formula: C14H21NO6
Molecular Weight: 299.32 g/mol

Ethyl 2-Amino-5-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate

CAS No.:

Cat. No.: VC18574951

Molecular Formula: C14H21NO6

Molecular Weight: 299.32 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-Amino-5-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate -

Specification

Molecular Formula C14H21NO6
Molecular Weight 299.32 g/mol
IUPAC Name ethyl 2-amino-5-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate
Standard InChI InChI=1S/C14H21NO6/c1-3-19-14(17)10-8-12(20-5-4-16)13(9-11(10)15)21-7-6-18-2/h8-9,16H,3-7,15H2,1-2H3
Standard InChI Key FXIDLZXORVCLDW-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC(=C(C=C1N)OCCOC)OCCO

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ethyl 2-Amino-5-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate belongs to the benzoate ester family, with a benzene ring substituted at positions 2, 4, and 5. The substituents include:

  • Amino group (-NH2_2): Positioned at the 2nd carbon, this group confers nucleophilic reactivity and hydrogen-bonding capacity.

  • 2-Hydroxyethoxy group (-OCH2_2CH2_2OH): Located at the 5th carbon, this hydrophilic moiety enhances solubility in polar solvents.

  • 2-Methoxyethoxy group (-OCH2_2CH2_2OCH3_3): At the 4th carbon, this ether linkage introduces steric bulk and modulates electronic effects.

  • Ethyl ester (-COOEt): The terminal functional group at position 1 influences metabolic stability and hydrolysis kinetics .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Registry Number2514962-70-8
Molecular FormulaC14H21NO6\text{C}_{14}\text{H}_{21}\text{NO}_{6}
Molecular Weight299.32 g/mol
Functional GroupsAmino, ester, ethers, hydroxyl
Storage ConditionsCool, dry environment

Spectroscopic Characterization

While detailed spectral data (e.g., NMR, IR) were absent in the reviewed sources, the compound’s structural features suggest characteristic absorption bands. For instance:

  • The ester carbonyl (C=O\text{C=O}) would exhibit a strong IR stretch near 1720 cm1^{-1}.

  • Aromatic protons in the benzene ring would resonate between 6.5–8.0 ppm in 1H^1\text{H}-NMR .

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of Ethyl 2-Amino-5-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate involves sequential etherification and esterification steps. A plausible pathway, inferred from related benzoate derivatives , includes:

  • Nitration and Reduction: Introduction of the amino group via nitration followed by catalytic hydrogenation.

  • Ether Formation: Alkylation using 2-hydroxyethyl and 2-methoxyethyl halides under basic conditions.

  • Esterification: Reaction with ethyl chloroformate in the presence of a base to install the ethyl ester.

Critical parameters such as temperature (typically 0–25°C for nitration), solvent polarity (e.g., DMF or THF for etherifications), and catalyst selection (e.g., palladium on carbon for reductions) dictate yield and purity .

Industrial-Scale Production

As an Erlotinib impurity, this compound is monitored during active pharmaceutical ingredient (API) manufacturing. Current Good Manufacturing Practices (cGMP) require rigorous chromatographic purification (e.g., HPLC) to ensure impurity levels remain below 0.1% .

Reactivity and Functional Group Analysis

Hydrolytic Stability

The ethyl ester group undergoes pH-dependent hydrolysis:

  • Acidic Conditions: Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, yielding 2-amino-5-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoic acid.

  • Basic Conditions: Saponification produces the corresponding carboxylate salt, which may precipitate from solution .

Nucleophilic Substitution

The amino group participates in acyl transfer reactions. For example, in the presence of acetyl chloride, it forms an acetamide derivative, altering the compound’s polarity and bioavailability .

Table 2: Representative Reactions

Reaction TypeReagents/ConditionsProduct
Ester HydrolysisHCl (aq), refluxCarboxylic acid derivative
Ether CleavageHBr/AcOH, 100°CPhenolic intermediates
AcylationAcetyl chloride, pyridineN-Acetylated analog
Target EnzymeBiological RoleInhibitor Potency (IC50_{50})
Factor XIaCoagulation cascade regulation<100 nM (predicted)
Plasma KallikreinBradykinin production, inflammationData pending

Comparative Analysis with Structurally Related Compounds

Erlotinib and Analogous Impurities

Ethyl 2-Amino-5-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate shares a benzoate core with Erlotinib but lacks the quinazoline ring critical for kinase inhibition. This structural divergence explains its classification as a process impurity rather than an active metabolite .

Heterocyclic Derivatives

The patent-pending compound CK2-IN-3 (PubChem CID 146672969) features a pyrazolo[1,5-a]pyrimidine scaffold but retains similar ether and ester functionalities, highlighting the pharmacological versatility of polyether benzoates .

Table 4: Structural Comparison of Related Compounds

CompoundMolecular FormulaKey Functional Differences
Ethyl 2-Amino-5-(2-HE)-4-(2-ME)benzoateC14H21NO6\text{C}_{14}\text{H}_{21}\text{NO}_{6}Base structure with amino and ethers
CK2-IN-3C22H26N4O7\text{C}_{22}\text{H}_{26}\text{N}_{4}\text{O}_{7}Pyrazolopyrimidine core, tert-butyl carbamate

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